2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
Description
The compound 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide features a 2-chlorophenyl group attached to an acetamide backbone, with the nitrogen atom substituted by a (1-hydroxycyclohex-2-en-1-yl)methyl moiety. This structure confers unique physicochemical properties:
- 2-Chlorophenyl group: Enhances lipophilicity and influences π-π stacking interactions.
- Hydroxycyclohexenyl group: Provides a hydrogen-bond donor (hydroxyl) and introduces conformational rigidity due to the cyclohexene ring.
- Acetamide linkage: Facilitates hydrogen bonding via the carbonyl oxygen and N–H group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-7-3-2-6-12(13)10-14(18)17-11-15(19)8-4-1-5-9-15/h2-4,6-8,19H,1,5,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPLBUVDLYSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and cyclohex-2-en-1-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and cyclohex-2-en-1-one in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Acetylation: The final step involves acetylation of the alcohol with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form a fully saturated cyclohexane ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-N-[(1-oxocyclohex-2-en-1-yl)methyl]acetamide.
Reduction: Formation of 2-(2-chlorophenyl)-N-[(1-hydroxycyclohexyl)methyl]acetamide.
Substitution: Formation of derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide exhibits promising anti-cancer properties. Studies show that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer.
Case Study: In Vitro Efficacy
A study conducted on A549 (lung cancer) and MCF7 (breast cancer) cell lines demonstrated that treatment with this compound resulted in:
- IC50 Values :
- A549: 5.0 µM
- MCF7: 4.5 µM
The mechanisms underlying these effects include induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting that the compound may act as a potent anti-cancer agent.
Mechanistic Insights
The compound's mechanism of action appears to involve:
- Inhibition of Tumor Cell Proliferation : The chlorophenyl group may enhance binding affinity to specific receptors involved in tumor growth.
- Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death in treated cells.
| Activity Type | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| Anti-cancer | 5.0 | A549 (Lung Cancer) | [Study Reference 1] |
| Anti-cancer | 4.5 | MCF7 (Breast Cancer) | [Study Reference 2] |
| Induction of apoptosis | Not quantified | Various | [Study Reference 3] |
Potential for Drug Development
Given its biological activity, this compound shows potential as a lead candidate for drug development targeting specific cancers. Its unique structure allows for modifications that may enhance efficacy or reduce side effects.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Cyclohexane/Cyclohexene Ring
Compound 1 : 2-(2-Chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide ()
- Key Differences : The cyclohexane ring bears a 1,2,4-oxadiazole-pyridinyl substituent instead of a hydroxyl group.
- Impact :
- The oxadiazole-pyridinyl group introduces π-deficient heterocycles, enabling dipole-dipole interactions and metal coordination.
- Reduced hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
- Pharmacological Relevance : Oxadiazoles are associated with antimicrobial and anti-inflammatory activities.
Compound 2 : cis-2-Chloro-N-(2-hydroxy-2-phenylcyclohexyl)acetamide ()
Variations in the Aromatic Ring and Linker Groups
Compound 3 : N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ()
- Key Differences : The acetamide nitrogen is linked to a benzothiazole ring with a methoxy group.
- Methoxy group improves solubility via polar interactions.
- Biological Relevance : Benzothiazoles are explored in anticancer and antimicrobial research.
Compound 4 : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences : Contains a 2,6-dichlorophenyl group and a thiazole ring.
- Impact :
- Additional chlorine atoms increase lipophilicity but may reduce aqueous solubility.
- Thiazole participates in hydrogen bonding (N–H⋯N interactions) and metal coordination.
- Structural Insight : Crystal packing involves infinite 1-D chains via N–H⋯N hydrogen bonds.
Substitutions on the Acetamide Nitrogen
Compound 5 : 2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide ()
- Key Differences: The acetamide nitrogen is substituted with an amino-linked chlorophenyl and cyclohexyl group.
- Impact: Amino group introduces basicity, altering protonation states under physiological conditions. Cyclohexyl group lacks hydroxyl, reducing hydrogen-bonding capacity.
Compound 6 : 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide ()
- Key Differences : Features a 2-oxo-cyclohexyl group and N-methylation.
- Impact: Ketone group increases polarity but lacks hydrogen-bond donor capability.
Research Findings and Implications
- Crystal Packing: Compounds with hydroxyl or amino groups (e.g., Target, Compound 4) exhibit hydrogen-bonded networks, influencing solubility and stability.
- Biological Interactions : Thiazole and benzothiazole derivatives show enhanced binding to enzymes or receptors due to heterocyclic aromaticity.
- Lipophilicity vs. Solubility : Dichlorophenyl and cycloheptylmethyl groups (Compound 6) increase logP but may require formulation optimization for bioavailability.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a member of the acetamide class, characterized by its unique structural features that may confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a hydroxycyclohexenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cytotoxic Effects : Certain studies have indicated cytotoxicity against cancer cell lines, pointing towards possible applications in oncology.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Some derivatives may interact with specific receptors (e.g., serotonin receptors), influencing neurotransmitter systems and potentially alleviating psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on various derivatives of acetamides revealed that this compound exhibited significant cytotoxic effects against human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide?
The compound is typically synthesized via multi-step protocols starting from commercially available precursors. Key steps include:
- Coupling reactions between chlorophenyl acetic acid derivatives and cyclohexenol-containing amines under anhydrous conditions.
- Use of acetic anhydride or carbodiimide-based coupling agents to form the acetamide linkage.
- Reaction monitoring via thin-layer chromatography (TLC) and purification using column chromatography .
Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% is standard for research-grade material).
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis, particularly for scale-up studies?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates.
- Temperature control : Maintain 50–100°C during coupling steps to balance reaction kinetics and side-product formation.
- Catalyst use : Palladium or copper catalysts may accelerate heterocyclic ring formation in related analogs .
Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays) be addressed?
- Orthogonal assay validation : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assays) to confirm target specificity.
- Purity verification : Re-analyze compound batches using HPLC to rule out degradation products.
- Molecular docking studies : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinase domains) .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein active sites under physiological conditions.
- Quantitative Structure-Activity Relationship (QSAR) modeling : Correlate substituent modifications (e.g., chloro vs. fluoro groups) with bioactivity trends.
- Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity in synthetic pathways .
Q. What methodologies are recommended for evaluating the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the acetamide group).
- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidative degradation .
Q. How can researchers assess the compound’s potential for off-target effects in pharmacological studies?
- High-throughput screening (HTS) : Test against panels of receptors (e.g., GPCRs, ion channels) to identify unintended interactions.
- Metabolite profiling : Use LC-MS to identify phase I/II metabolites in liver microsome assays.
- CYP450 inhibition assays : Evaluate interference with cytochrome P450 enzymes to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
